molecular formula C11H14O3 B1347325 4-(4-Methylphenoxy)butanoic acid CAS No. 22180-02-5

4-(4-Methylphenoxy)butanoic acid

Cat. No. B1347325
CAS RN: 22180-02-5
M. Wt: 194.23 g/mol
InChI Key: UQLYOAIYJDZSQG-UHFFFAOYSA-N
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Description

4-(4-Methylphenoxy)butanoic acid, also known as 4-MPB, is a synthetic organic compound belonging to the class of carboxylic acids. It is an important intermediate for the synthesis of various pharmaceuticals, pesticides, and other organic compounds. 4-MPB has been studied extensively for its biochemical and physiological effects, as well as its potential use in laboratory experiments.

Scientific Research Applications

Environmental Impact and Sorption

Research on phenoxy herbicides, including compounds structurally similar to 4-(4-Methylphenoxy)butanoic acid, has focused on their environmental fate, particularly their sorption to soil and organic matter. Studies indicate that soil organic matter and iron oxides are significant sorbents for these herbicides. Factors such as soil pH, organic carbon content, and iron content play critical roles in the sorption process, influencing the environmental mobility and persistence of these compounds (Werner, Garratt, & Pigott, 2012).

Adsorption and Degradation in Soils

The adsorption and degradation of phenoxyalkanoic acid herbicides in soils have been extensively reviewed, highlighting their potential for groundwater contamination. The adsorption behavior is influenced by soil properties and the chemical structure of the herbicides. Moreover, bacterial degradation in soil is identified as the predominant dissipation mechanism, with factors such as lipophilicity playing a significant role in the adsorption and degradation processes. This research underscores the importance of understanding these processes for environmental protection and herbicide management (Paszko et al., 2016).

Analytical Methods for Detection and Quantification

Innovative analytical techniques have been developed for the detection and quantification of phenoxy acid herbicides, including those structurally related to this compound. A notable advancement is the use of a green supramolecular solvent for liquid phase microextraction, coupled with high-performance liquid chromatography (HPLC), to determine the presence of these herbicides in water and rice samples. This method emphasizes environmental friendliness and efficiency, offering high sensitivity and good recovery rates, marking a significant step forward in analytical methodologies (Seebunrueng et al., 2020).

Mechanism of Action

Target of Action

4-(4-Methylphenoxy)butanoic acid, also known as MCPB, is a phenoxybutyric herbicide . It is primarily targeted towards broadleaf annual and perennial weeds, including Canadian thistle, buttercup, mustard, purslane, ragweed, common lambsquarters, pigweed, smartweed, sowthistle, and morning glory .

Mode of Action

MCPB is a selective, systemic herbicide, absorbed by leaves and roots with translocation . It acts as a synthetic auxin , a type of plant hormone that is essential for plant body development. By mimicking this hormone, MCPB disrupts normal plant growth processes, leading to the death of the targeted weeds .

Biochemical Pathways

In susceptible plants, MCPB undergoes β-oxidation to MCPA, which is subsequently degraded to 4-chloro-2-methylphenol, followed by ring hydroxylation and ring opening . This metabolic pathway disrupts the normal biochemical processes in the plant, leading to its death .

Pharmacokinetics

The pharmacokinetics of MCPB involve its absorption, distribution, metabolism, and excretion (ADME). Studies in cattle show that MCPB is excreted in the urine, either unchanged or as MCPA .

Result of Action

The primary result of MCPB’s action is the control of broadleaf annual and perennial weeds. By mimicking the plant hormone auxin, MCPB disrupts normal plant growth processes, leading to the death of the targeted weeds .

Action Environment

MCPB is chemically very stable and is stable to hydrolysis at pH 5-9 (25 °C) . The solid is stable to sunlight; solutions degrade, with a half-life (DT50) of 2.2 days . These properties suggest that the action, efficacy, and stability of MCPB are influenced by environmental factors such as sunlight, temperature, and soil pH .

properties

IUPAC Name

4-(4-methylphenoxy)butanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14O3/c1-9-4-6-10(7-5-9)14-8-2-3-11(12)13/h4-7H,2-3,8H2,1H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UQLYOAIYJDZSQG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)OCCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10290112
Record name 4-(4-methylphenoxy)butanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10290112
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

194.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

22180-02-5
Record name 22180-02-5
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Record name 4-(4-methylphenoxy)butanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10290112
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-(4-methylphenoxy)butanoic acid
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